molecular formula C14H27NO3 B14805058 (3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid;ACHPA

(3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid;ACHPA

Cat. No.: B14805058
M. Wt: 257.37 g/mol
InChI Key: MVBGEDKDDSYSNF-UHFFFAOYSA-N
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Description

Cyclohexylstatine is a synthetic compound belonging to the class of beta amino acids and derivatives. It is structurally characterized by the presence of a cyclohexyl group attached to a statine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylstatine can be synthesized through highly stereoselective aldol reactions. One common method involves the reaction of O-methyl-O-trimethylsilyl ketene acetal with an (S)-α-amino aldehyde in the presence of titanium (IV) chloride as a key step . This reaction yields the desired stereoisomer with high diastereoselectivity (more than 95:5) .

Industrial Production Methods

While specific industrial production methods for cyclohexylstatine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned stereoselective aldol reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylstatine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in cyclohexylstatine can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexylstatine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of cyclohexylstatine involves its role as a transition-state analogue inhibitor of renin. Renin is an enzyme involved in the regulation of blood pressure. Cyclohexylstatine mimics the transition state of the natural substrate of renin, thereby inhibiting its activity and reducing the production of angiotensin II, a potent vasoconstrictor .

Comparison with Similar Compounds

Similar Compounds

    Statine: A structural analogue with similar inhibitory properties against renin.

    Norstatine: Another analogue with a slightly different structure but similar biological activity.

Uniqueness

Cyclohexylstatine is unique due to the presence of the cyclohexyl group, which enhances its binding affinity and specificity for renin compared to other analogues . This structural modification results in improved pharmacokinetic properties and therapeutic potential.

Conclusion

Cyclohexylstatine is a compound of significant interest in medicinal chemistry due to its potential applications as a renin inhibitor. Its synthesis involves highly stereoselective reactions, and it undergoes various chemical transformations. The compound’s unique structure and mechanism of action make it a valuable tool in scientific research and therapeutic development.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

4-(cyclohexylamino)-3-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C14H27NO3/c1-10(2)8-12(13(16)9-14(17)18)15-11-6-4-3-5-7-11/h10-13,15-16H,3-9H2,1-2H3,(H,17,18)

InChI Key

MVBGEDKDDSYSNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC1CCCCC1

Origin of Product

United States

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